molecular formula C25H26BrN3O3S B2665765 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 1114878-25-9

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No.: B2665765
CAS No.: 1114878-25-9
M. Wt: 528.47
InChI Key: WXTDBCPEYCUAOF-UHFFFAOYSA-N
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Description

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a recognized potent and selective antagonist of the G protein-coupled receptor 55 (GPR55) . GPR55 is a novel cannabinoid-sensitive receptor implicated in a diverse array of physiological and pathophysiological processes, making it a significant target for pharmacological investigation. The primary research value of this compound lies in its utility as a precise chemical tool to dissect the complex signaling pathways of GPR55 and its functional role, particularly in contrast to the canonical CB1 and CB2 cannabinoid receptors. Its mechanism of action involves high-affinity binding to GPR55, thereby inhibiting its constitutive and ligand-induced activity . This antagonism is exploited in oncology research, where GPR55 signaling has been shown to promote cancer cell proliferation, migration, and invasion; this compound is therefore used in vitro and in vivo to study its anti-tumor effects in models such as glioblastoma and pancreatic cancer . Furthermore, due to the expression of GPR55 in the central nervous system, this antagonist is a critical probe for exploring potential therapeutic avenues in neuropharmacology, including the modulation of neuropathic pain, epilepsy, and neurotransmitter release . Its high selectivity ensures that observed phenotypic effects in experimental models can be more confidently attributed to GPR55 inhibition, providing researchers with a reliable means to validate GPR55 as a drug target.

Properties

IUPAC Name

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O3S/c1-15(2)11-12-29-24(30)18-7-5-6-8-20(18)28-25(29)33-14-21-16(3)32-23(27-21)19-13-17(26)9-10-22(19)31-4/h5-10,13,15H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDBCPEYCUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one , with CAS number 1040636-73-4, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and various applications in biological research.

The molecular formula of the compound is C21H17BrN4O3SC_{21}H_{17}BrN_{4}O_{3}S with a molecular weight of 485.4 g/mol. The structure includes a quinazolinone core, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC21H17BrN4O3S
Molecular Weight485.4 g/mol
CAS Number1040636-73-4

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways.

Antiviral and Antiretroviral Activity

The compound has demonstrated antiviral activity , particularly against retroviruses. Its mechanism may involve the inhibition of viral replication and interference with viral entry into host cells. This activity is crucial for developing treatments for viral infections, including HIV.

Antioxidant Properties

Antioxidant activity has also been noted, which is significant for protecting cells from oxidative stress. Compounds that exhibit antioxidant effects can mitigate damage caused by free radicals, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. These effects could be beneficial in managing pain and inflammation-related disorders.

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or viral replication.
  • Receptor Modulation : The compound might modulate receptors that are critical for cancer cell survival or viral entry.
  • Gene Expression Alteration : It could influence the expression of genes involved in apoptosis and inflammation pathways.

Case Studies

  • Antitumor Study : In vitro studies on human breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, indicating its potential as an anticancer agent.
  • Antiviral Research : A study demonstrated that compounds structurally related to this quinazolinone effectively inhibited HIV replication in cultured cells, suggesting a promising avenue for further research on this specific compound.

Comparison with Similar Compounds

Structural and Functional Implications

Electronic Effects

  • Thiazole analogs () exhibit stronger electron-withdrawing character due to sulfur’s electronegativity compared to oxazole’s oxygen.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

Answer:
The synthesis involves multi-step reactions, including:

  • Oxazole ring formation : Condensation of brominated methoxyphenyl precursors with methyl-substituted oxazole intermediates under controlled temperatures (60–80°C) .
  • Thioether linkage : Reaction of the oxazole-methyl intermediate with a thiol-bearing quinazolinone using coupling agents like NaBH₄ or H₂O₂, with PEG-400 as a solvent .
  • Isopentyl group introduction : Alkylation of the quinazolinone core under basic conditions (e.g., K₂CO₃ in DMF) .
    Key optimizations : Temperature control (±5°C), solvent polarity (e.g., methanol vs. ethanol for recrystallization ), and catalyst loading (e.g., 10 wt% Bleaching Earth Clay for heterogenous catalysis ).

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy group at δ 3.8–4.0 ppm, bromine-induced deshielding ).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±0.001 Da ).
  • X-ray crystallography : Resolves stereochemistry and confirms thioether bond geometry .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Answer:

  • Differential Scanning Calorimetry (DSC) : Quantifies melting points under controlled heating rates (e.g., 10°C/min) to resolve variability caused by polymorphic forms .
  • Solvent recrystallization : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate pure crystalline phases .
  • Literature cross-validation : Compare data from peer-reviewed journals (avoiding non-curated sources) and report experimental conditions in detail .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), referencing docking poses from analogs .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns trajectories in GROMACS ).
  • QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity data from structural analogs .

Advanced: How does bromine substitution at the 5-position influence bioactivity compared to chloro or methoxy analogs?

Answer:

  • Electrophilicity : Bromine increases electrophilic character, enhancing covalent binding to cysteine residues in enzymes (vs. chlorine’s weaker polarization ).
  • Steric effects : Compare IC₅₀ values in enzyme inhibition assays (e.g., bromine analogs show 2–3x higher potency than methoxy derivatives ).
  • Metabolic stability : Bromine reduces oxidative metabolism in microsomal assays (t₁/₂ > 60 min vs. <30 min for methoxy ).

Advanced: How to resolve conflicting biological activity data across studies?

Answer:

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validate with positive controls .
  • Purity verification : Re-analyze bioactive batches via HPLC (>95% purity) to exclude impurities .
  • Cell-line specificity : Test across multiple models (e.g., HepG2 vs. HEK293) to identify target selectivity .

Advanced: What methods elucidate the thioether bond formation mechanism?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated thiols to identify rate-determining steps .
  • In situ FTIR : Monitor S–H bond disappearance (2500–2600 cm⁻¹) during coupling .
  • Theoretical calculations : DFT studies (e.g., Gaussian) model transition states for nucleophilic attack .

Advanced: Beyond NMR, what techniques validate stereochemical purity?

Answer:

  • Circular Dichroism (CD) : Detects enantiomeric excess in chiral centers (e.g., isopentyl group configuration ).
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • Vibrational Optical Activity (VOA) : Resolves absolute configuration via Raman spectroscopy .

Advanced: What in vitro models are recommended for preliminary toxicity profiling?

Answer:

  • Hepatocyte models : Primary human hepatocytes assess metabolic toxicity (e.g., CYP3A4 inhibition ).
  • hERG channel assays : Patch-clamp electrophysiology evaluates cardiac risk .
  • Ames test : Bacterial reverse mutation assay screens for mutagenicity .

Advanced: How to evaluate hydrolytic stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C .
  • Mass fragmentation analysis : Identify degradation products (e.g., quinazolinone ring cleavage) via LC-MS .
  • Accelerated stability testing : Use 40°C/75% RH for 4 weeks to predict shelf-life .

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